![molecular formula C19H23N3O5S2 B2408892 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 2097926-96-8](/img/structure/B2408892.png)

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

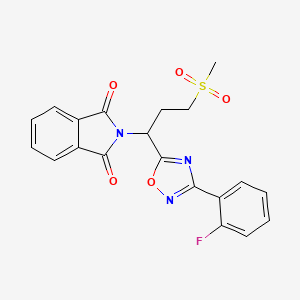

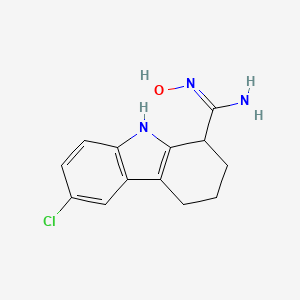

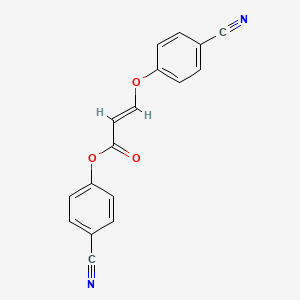

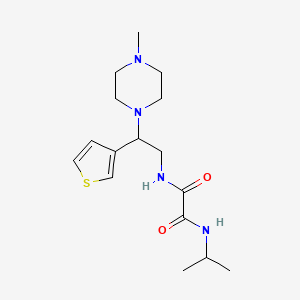

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazole ring and the sulfonamide group would likely contribute to the overall shape and properties of the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the benzothiadiazole ring, sulfonamide group, and methoxy group in this compound could influence its properties such as solubility, melting point, and reactivity .Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamides, including compounds structurally similar to the specified chemical, have been studied for their effectiveness as antimicrobial and antiproliferative agents. One study focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating their potential against various human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells, with significant cytotoxic activities. Compounds with specific moieties exhibited potent antimicrobial activities, suggesting their utility in treating infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Catalysis and Synthesis

Research has also been conducted on the use of sulfonamide derivatives as catalysts for the synthesis of complex organic compounds, such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, with good to high yields. This highlights the role of sulfonamide compounds in facilitating chemical reactions, opening pathways for the synthesis of new drugs and materials (R. Ghorbani‐Vaghei, H. Veisi, 2010).

Environmental Degradation of Antibiotics

The environmental persistence of sulfonamide antibiotics poses a risk for antibiotic resistance propagation. A study involving Microbacterium sp. strain BR1 revealed an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation. This research underscores the environmental impact of sulfonamides and the microbial strategies to degrade them, reducing their persistence and potential harm (B. Ricken et al., 2013).

Pharmacological Applications

The pharmacological potential of sulfonamide derivatives extends to diuretic and antihypertensive agents. A study synthesized and evaluated a series of compounds for their diuretic and antihypertensive activities, with some showing significant efficacy. This demonstrates the therapeutic potential of sulfonamide derivatives in managing conditions such as hypertension and fluid retention (M. Rahman et al., 2014).

Antimicrobial Activities

Sulfonamides have been recognized for their broad antimicrobial activities, effective against both gram-positive and gram-negative bacteria. Novel sulfonamides synthesized and characterized in one study showed good antimicrobial activities, underscoring their relevance in developing new treatments for infectious diseases (Saba Ahmad, M. Farrukh, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without more information, it’s difficult to predict the exact mechanism of action for this compound.

Future Directions

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-14-13-16(9-10-19(14)27-2)28(23,24)20-11-12-21-17-5-3-4-6-18(17)22(15-7-8-15)29(21,25)26/h3-6,9-10,13,15,20H,7-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYFAHZSESQDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)